(7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridin-4-YL)methanamine
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Overview
Description
(7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridin-4-YL)methanamine is a complex organic compound that belongs to the pyrazolo[1,5-A]pyridine family This compound is characterized by the presence of a methoxy group, a trifluoromethyl group, and a methanamine group attached to the pyrazolo[1,5-A]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridin-4-YL)methanamine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-4-carbaldehyde with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium methoxide, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridin-4-YL)methanamine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while reduction of a nitro group results in the formation of an amine .
Scientific Research Applications
(7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridin-4-YL)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of (7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridin-4-YL)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. Additionally, it can interact with cellular receptors, triggering signaling pathways that lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its use as a CDK2 inhibitor in cancer treatment.
1,2,4-Triazolo[1,5-a]pyridine: Exhibits various biological activities, including acting as RORγt inverse agonists and JAK inhibitors.
Pyrazoloquinolines: Used in the synthesis of pharmacologically active compounds.
Uniqueness
(7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridin-4-YL)methanamine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in medicinal chemistry .
Biological Activity
(7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridin-4-YL)methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
- Molecular Formula : C10H10F3N3O
- Molecular Weight : 245.20 g/mol
- CAS Number : 1956331-46-6
The biological activity of this compound can be attributed to its structural features, particularly the trifluoromethyl group, which enhances metabolic stability and bioactivity. The pyrazolo[1,5-A]pyridine scaffold is known for its diverse pharmacological effects, including anticancer properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives of pyrazolo[1,5-A]pyridine. For instance, compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines:
Compound | Cell Line | IC50 (μM) | Reference |
---|---|---|---|
4g | HEL | 1.00 ± 0.42 | |
4a | SKBR3 | 1.30 ± 0.28 | |
14c | MCF7 | 0.59 ± 0.00 | |
14e | HL60 | 1.10 ± 0.14 |
These results suggest that modifications to the pyrazole ring can significantly enhance the compound's cytotoxic effects.
Selectivity and Toxicity
The selectivity of this compound for cancer cells over normal cells is crucial for its therapeutic potential. For example, some derivatives have shown low toxicity in normal cell lines while maintaining high activity against tumor cells:
- Selectivity Index : Derivative 4g displayed a selectivity index greater than 25-fold against normal Vero cells compared to HEL cells .
Case Studies
A notable study examined the synthesis and biological evaluation of various pyrazolo[1,5-A]pyridine derivatives:
- Synthesis Methodology : The derivatives were synthesized using multicomponent reactions that allowed for structural diversity.
- Biological Evaluation : The synthesized compounds were tested against several cancer cell lines, revealing promising results for specific derivatives in inhibiting cell proliferation.
Properties
Molecular Formula |
C10H10F3N3O |
---|---|
Molecular Weight |
245.20 g/mol |
IUPAC Name |
[7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-a]pyridin-4-yl]methanamine |
InChI |
InChI=1S/C10H10F3N3O/c1-17-9-3-2-6(5-14)7-4-8(10(11,12)13)15-16(7)9/h2-4H,5,14H2,1H3 |
InChI Key |
IWYQXXHDLHDVFY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C2=CC(=NN12)C(F)(F)F)CN |
Origin of Product |
United States |
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